Fmoc-2,3-Dichloro-L-Phenylalanine Fmoc-2,3-Dichloro-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.: 1260615-87-9
VCID: VC8224627
InChI: InChI=1S/C24H19Cl2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O
Molecular Formula: C24H19Cl2NO4
Molecular Weight: 456.3 g/mol

Fmoc-2,3-Dichloro-L-Phenylalanine

CAS No.: 1260615-87-9

Cat. No.: VC8224627

Molecular Formula: C24H19Cl2NO4

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-2,3-Dichloro-L-Phenylalanine - 1260615-87-9

Specification

CAS No. 1260615-87-9
Molecular Formula C24H19Cl2NO4
Molecular Weight 456.3 g/mol
IUPAC Name (2S)-3-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19Cl2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Standard InChI Key LRVCBYXCKJRYSV-NRFANRHFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

Fmoc-2,3-Dichloro-L-Phenylalanine belongs to the family of Fmoc-protected amino acids, where the Fmoc group safeguards the amine functionality during peptide synthesis. The dichloro substitutions at the 2 and 3 positions of the aromatic ring distinguish it from other phenylalanine derivatives, conferring enhanced steric and electronic effects. These substitutions reduce electron density on the phenyl ring, influencing reactivity in coupling reactions and stability under acidic conditions .

Molecular and Stereochemical Features

  • Molecular Formula: C24H19Cl2NO4\text{C}_{24}\text{H}_{19}\text{Cl}_{2}\text{NO}_{4}

  • Molecular Weight: 456.32 g/mol

  • Stereochemistry: L-configuration at the alpha-carbon, critical for maintaining biological compatibility in peptide sequences .

  • Synonyms:

    • Fmoc-Phe(2,3-Cl2_2)-OH

    • (2S)-3-(2,3-Dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .

The compound’s structure ensures compatibility with standard SPPS protocols, where the Fmoc group is selectively removed using piperidine, enabling sequential peptide elongation.

Applications in Scientific Research

Peptide Synthesis

The compound’s primary application lies in SPPS, where its Fmoc group enables iterative deprotection and coupling cycles. The 2,3-dichloro substitution enhances peptide stability by:

  • Reducing Aggregation: Bulky chlorine atoms disrupt hydrophobic interactions, mitigating peptide aggregation during synthesis .

  • Improving Solubility: The electron-withdrawing effect of chlorine atoms increases solubility in organic solvents like DMF and DCM .

Drug Development

Fmoc-2,3-Dichloro-L-Phenylalanine is incorporated into peptide-based therapeutics to modulate bioactivity. For example:

  • Receptor Targeting: Chlorine substitutions enhance binding affinity to hydrophobic pockets in proteins, as demonstrated in kinase inhibitor design .

  • Metabolic Stability: The dichloro-phenyl group resists oxidative degradation, prolonging drug half-life .

Bioconjugation and Protein Engineering

The compound facilitates site-specific modifications in proteins, enabling:

  • Fluorescent Labeling: Conjugation with fluorophores via click chemistry for cellular imaging.

  • Enzyme Stabilization: Incorporation into enzyme active sites to enhance thermal stability .

Comparative Analysis of Dichloro-Phenylalanine Derivatives

The positional isomerism of chlorine atoms significantly impacts physicochemical and biological properties. The following table contrasts Fmoc-2,3-Dichloro-L-Phenylalanine with related derivatives:

DerivativeSubstitution PatternKey ApplicationsMolecular Weight (g/mol)
Fmoc-2,3-Dichloro-L-Phenylalanine2,3-Cl2_2Peptide synthesis, receptor-targeted drug design456.32
Fmoc-3,4-Dichloro-L-Phenylalanine3,4-Cl2_2Antibacterial composites, tissue engineering scaffolds456.32
Fmoc-2,4-Dichloro-L-Phenylalanine2,4-Cl2_2Cancer therapy (inhibition of cell proliferation), bioconjugation platforms456.32

Key Observations:

  • 2,3-Substitution: Optimal for enhancing peptide solubility and reducing aggregation .

  • 3,4-Substitution: Favors hydrogel formation for tissue engineering .

  • 2,4-Substitution: Preferred in anticancer peptide analogs due to steric effects on target binding .

Future Directions and Research Gaps

Current literature emphasizes the need for:

  • Structure-Activity Relationships (SAR): Systematic studies to correlate chlorine positioning with bioactivity.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles of peptides incorporating this derivative.

  • Advanced Delivery Systems: Exploring its role in nanoparticle-based drug delivery for enhanced targeting .

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